HUP30 vs. HUP5: Functional Differentiation in L-Type Calcium Current Blockade
In a direct head-to-head comparison using patch-clamp electrophysiology on isolated rat tail artery myocytes, HUP30 demonstrated a more complete blockade of L-type Ba2+ current (IBa(L)) compared to its close structural analog HUP5 [1]. While HUP5 only partially inhibited the current, HUP30 achieved full blockade in a concentration-dependent manner [1]. This functional distinction provides a critical differentiator for studies requiring robust Ca2+ channel antagonism.
| Evidence Dimension | L-type Ca2+ channel current (IBa(L)) blockade efficacy |
|---|---|
| Target Compound Data | Full blockade of IBa(L) in a concentration-dependent and ODQ-independent manner |
| Comparator Or Baseline | HUP5 (structural analog): Partial inhibition of IBa(L) |
| Quantified Difference | Qualitative functional difference (Complete blockade vs. Partial inhibition) |
| Conditions | Patch-clamp on single myocytes isolated from rat tail artery; Ba2+ used as charge carrier; ODQ-independent |
Why This Matters
For experiments requiring potent L-type calcium channel blockade, HUP30 offers superior efficacy over HUP5, making it the preferred choice in the benzothiazole series.
- [1] Fusi F, Durante M, Sgaragli G, Cuong NM, Dung PTP, Nam NH. 2-Aryl- and 2-amido-benzothiazoles as multifunctional vasodilators on rat artery preparations. Eur J Pharmacol. 2013 Aug 15;714(1-3):178-87. View Source
